5-Chloro-2-oxindole-1-carboxamide
Overview
Description
5-Chloro-2-oxindole-1-carboxamide is a compound that belongs to the class of oxindoles, which are known for their diverse biological activities.
Preparation Methods
The synthesis of 5-Chloro-2-oxindole-1-carboxamide can be achieved through several methods:
Reaction of 5-Chloro-2-oxindole with Ammonia: This method involves the reaction of 5-Chloro-2-oxindole with ammonia to produce this compound.
Reaction of 5-Chloro-3-nitrooxindole with Methyl Nitrosoacetate: Another method involves the reaction of 5-Chloro-3-nitrooxindole with methyl nitrosoacetate to yield this compound.
Chemical Reactions Analysis
5-Chloro-2-oxindole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Scientific Research Applications
5-Chloro-2-oxindole-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used as an intermediate in the production of other chemical compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-oxindole-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory processes . This inhibition leads to a reduction in the production of inflammatory mediators, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
5-Chloro-2-oxindole-1-carboxamide can be compared with other similar compounds, such as:
5-Chloro-2-oxindole: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
5-Chloro-3-nitrooxindole: Another related compound used in the synthesis of this compound.
5-Chloro-N-Phenyl-1H-Indole-2-carboxamide: This derivative has been studied for its glycogen phosphorylase inhibitory activity and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-2-oxo-3H-indole-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-1-2-7-5(3-6)4-8(13)12(7)9(11)14/h1-3H,4H2,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRHBRAKCHCGER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)N(C1=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431937 | |
Record name | 5-Chloro-2-oxo-2,3-dihydro-1H-indole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100599-06-2 | |
Record name | 5-Chloro-2-oxo-2,3-dihydro-1H-indole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main improvements presented in the new synthesis of 5-chloro-2-oxindole-1-carboxamide?
A1: The research presented in the paper "Synthesis of Tenidap: An Improved Process for the Preparation of this compound" [] focuses on developing a more industrially viable synthesis for this key intermediate. The main improvements include:
- Replacing organic isocyanates with inorganic cyanates: This substitution simplifies the process and makes it more commercially viable. []
- Using acetic anhydride and sodium acetate instead of trifluoroacetic acid and its anhydride: This change offers significant advantages for industrial-scale production. []
- Significantly reducing the amount of DMAP needed in the final step: This reduction contributes to the overall cost-effectiveness of the process. []
- Achieving improved overall yields: The optimized process results in higher yields, making it more efficient and economical. []
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